molecular formula C8H4BrF3O B1280889 4-Bromo-2-(trifluoromethyl)benzaldehyde CAS No. 861928-27-0

4-Bromo-2-(trifluoromethyl)benzaldehyde

Cat. No. B1280889
M. Wt: 253.02 g/mol
InChI Key: PROPHDFGNNBHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4BrF3O . It is a derivative of benzaldehyde, with a bromine atom at the 4th position and a trifluoromethyl group at the 2nd position of the benzene ring .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(trifluoromethyl)benzaldehyde consists of a benzene ring with a bromine atom, a trifluoromethyl group, and an aldehyde group attached to it . The InChI code for this compound is 1S/C8H4BrF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H .

Scientific Research Applications

Metalations and Functionalizations

4-Bromo-2-(trifluoromethyl)benzaldehyde and its derivatives have been a subject of interest in the field of metalations and functionalizations. This includes the conversion of similar compounds into various carboxylic acids, as well as their selective deprotonation and subsequent carboxylation. Such studies contribute to the broader understanding of chemical synthesis techniques (Cottet et al., 2004).

Catalysis in Organic Synthesis

The compound is also relevant in catalysis within organic synthesis. For instance, its analogs have been used in the generation of o-quinodimethane intermediates, employing N-heterocyclic carbenes, leading to functionalized 1-isochromanones. This highlights its role in novel synthetic methodologies (Janssen‐Müller et al., 2016).

Crystallography and Material Sciences

In crystallography and material sciences, 4-Bromo-2-(trifluoromethyl)benzaldehyde derivatives have been synthesized and analyzed through techniques like X-ray diffraction and vibrational spectroscopy. These studies provide insights into molecular structures, electronic properties, and various chemical interactions (Arunagiri et al., 2018).

Photolabile Protecting Groups

The compound's derivatives are being explored as photolabile protecting groups for aldehydes and ketones. Such research is fundamental in developing materials sensitive to light, which can have applications in photochemistry and materials science (Lu et al., 2003).

Magnetic Properties in Chemistry

4-Bromo-2-(trifluoromethyl)benzaldehyde is also a component in the study of magnetic properties in chemistry. Its analogs have been used in the synthesis of tetranuclear complexes, aiding in understanding the magnetic interactions and properties of such compounds (Zhang et al., 2013).

Synthetic Improvements in Organic Chemistry

Furthermore, its analogs are involved in improving synthetic processes, demonstrating the compound's significance in enhancing the efficiency and yield of various chemical syntheses (Feng, 2002).

Palladium-Catalyzed Reactions

Its derivatives have been synthesized from benzaldehydes using a sequence involving palladium-catalyzed ortho-bromination, highlighting its utility in complex organic reactions (Dubost et al., 2011).

Kinetics and Mechanism in Organic Reactions

The kinetics and mechanism of reactions involving its analogs have been studied, providing valuable insights into the dynamics of chemical reactions and their optimization (Dehdab et al., 2014).

Safety And Hazards

As with all chemicals, 4-Bromo-2-(trifluoromethyl)benzaldehyde should be handled with care. It is recommended to wear personal protective equipment, avoid contact with skin and eyes, and use only under a chemical fume hood . It is also advised to avoid breathing dust and to not ingest the compound .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROPHDFGNNBHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479680
Record name 4-BROMO-2-(TRIFLUOROMETHYL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)benzaldehyde

CAS RN

861928-27-0
Record name 4-Bromo-2-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861928-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-BROMO-2-(TRIFLUOROMETHYL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Combine 4-bromo-1-(dibromomethyl)-2-(trifluoromethyl)benzene (6.66 g, 16.8 mmol), silver nitrate (14.8 g, 87.3 mmol), THF (250 mL), and water (35 mL) in a 500 mL flask equipped with a magnetic stir bar, reflux condenser, and N2 inlet. Reflux the mixture while stirring for 2.5 hours then cool to room temperature. Filter the reaction through Celite®, add ethyl acetate (250 mL) and wash with water (2×200 mL) then saturated aqueous sodium chloride solution (1×200 mL). Dry over anhydrous magnesium sulfate, concentrate to an orange oil, and purify the crude product via silica gel chromatography eluting with hexanes to afford 3.46 g (81%) of the product as a clear oil: 1H NMR (300 MHz, CDCl3) δ 10.35-10.33 (m, 1H), 8.0 (d, 1H, J=8.3 Hz), 7.93 (d, 1H, J=1.4 Hz), 7.86 (dd, 1H, J=1.2 Hz, J=8.3 Hz).
Quantity
6.66 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(trifluoromethyl)benzaldehyde
Reactant of Route 2
4-Bromo-2-(trifluoromethyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(trifluoromethyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(trifluoromethyl)benzaldehyde
Reactant of Route 5
4-Bromo-2-(trifluoromethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-(trifluoromethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.